

commercial availability of (3-Amino-4-chlorophenyl)boronic acid hydrochloride

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Compound of Interest

Compound Name: (3-Amino-4-chlorophenyl)boronic acid hydrochloride

Cat. No.: B1519669

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An In-depth Technical Guide to the Commercial Availability and Application of **(3-Amino-4-chlorophenyl)boronic Acid Hydrochloride**

Introduction: A Versatile Building Block in Modern Synthesis

(3-Amino-4-chlorophenyl)boronic acid hydrochloride (CAS No. 850568-45-5) is a specialized bifunctional reagent that has garnered significant interest among researchers in medicinal chemistry and materials science.^{[1][2]} Its structure, featuring a boronic acid moiety, an aniline group, and a chloro-substituent on a phenyl ring, makes it a highly valuable building block for creating complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forging carbon-carbon bonds.^{[3][4][5]}

The presence of the amino group provides a reactive handle for subsequent functionalization, such as amide bond formation or diazotization, while the chlorine atom offers an additional site for modification or can be used to modulate the electronic properties and metabolic stability of the final compound.^[6] This guide offers a comprehensive overview of the commercial availability, physicochemical properties, safe handling, and core applications of this reagent, with a focus on empowering scientists in drug discovery and development.

Commercial Availability and Procurement

(3-Amino-4-chlorophenyl)boronic acid hydrochloride is available from a range of specialized chemical suppliers. Procurement for research and development purposes is straightforward, with vendors offering various pack sizes, from milligrams to multi-gram quantities. For larger-scale synthesis, inquiries with bulk manufacturing divisions of these suppliers are typically required.

When selecting a supplier, researchers should consider not only the price but also the stated purity, available analytical data (Certificate of Analysis), and lead times. The hydrochloride salt is often preferred for its improved stability and handling characteristics compared to the free base (3-Amino-4-chlorophenyl)boronic acid (CAS No. 850689-36-0).[7][8]

Table 1: Representative Commercial Suppliers

Supplier	Representative Purity	Available Pack Sizes
Alfa Chemistry	≥95%	Inquire
BOC Sciences	≥97%	Inquire
Ambeed, Inc.	≥95%	Inquire
AiFChem	≥95%	1g, 5g
SAGECHEM LIMITED	≥98%	Inquire
AOBChem	97%	250mg, 500mg, 1g, 5g, 10g, 25g
Sigma-Aldrich	Not Specified (AldrichCPR)	Inquire

Note: Availability and purity may vary. Researchers should always consult the specific supplier's documentation for lot-specific data.[8][9]

Physicochemical Properties and Handling

Understanding the properties of a reagent is critical for its successful application and safe handling. Boronic acids, in general, can be susceptible to dehydration to form boroxines, and proper storage is essential to ensure reactivity and reproducibility.[10]

Table 2: Key Physicochemical Data

Property	Value	Source
CAS Number	850568-45-5	[1] [2]
Molecular Formula	C ₆ H ₈ BCl ₂ NO ₂	[2]
Molecular Weight	207.85 g/mol	[2]
Appearance	White to off-white or light cream solid/powder	[11]
Storage	Store at 2-8°C, keep container tightly closed	[8]
Stability	Stable under normal conditions. Avoid incompatible materials like strong oxidizing agents and strong acids.	[11]

Safety and Handling Precautions

As with all laboratory chemicals, **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[\[12\]](#) Handling should be performed in a well-ventilated area or a chemical fume hood.[\[12\]](#)

Based on data for analogous chlorophenylboronic acids, the compound may cause skin and serious eye irritation.[\[13\]](#)[\[14\]](#)

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[\[8\]](#)
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[8\]](#)[\[11\]](#)

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before use.
[\[11\]](#)[\[13\]](#)[\[14\]](#)

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of diverse boronic acids.^{[3][5]} The reaction facilitates the synthesis of biaryl compounds, which are prevalent structures in many pharmaceutical agents.^{[4][15]}

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established process involving a palladium(0) catalyst. The key steps are:

- Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide or iodide), forming a Pd(II) complex.^[3]
- Transmetalation: The boronic acid is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-amino-4-chlorophenyl moiety) to the palladium center, displacing the halide.^{[3][16]}
- Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst.^[3]

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Experimental Protocol

The following is a generalized, field-proven protocol for the Suzuki coupling of an aminophenylboronic acid hydrochloride with an aryl bromide. This protocol serves as a robust starting point, and optimization may be required for specific substrates.^[3]

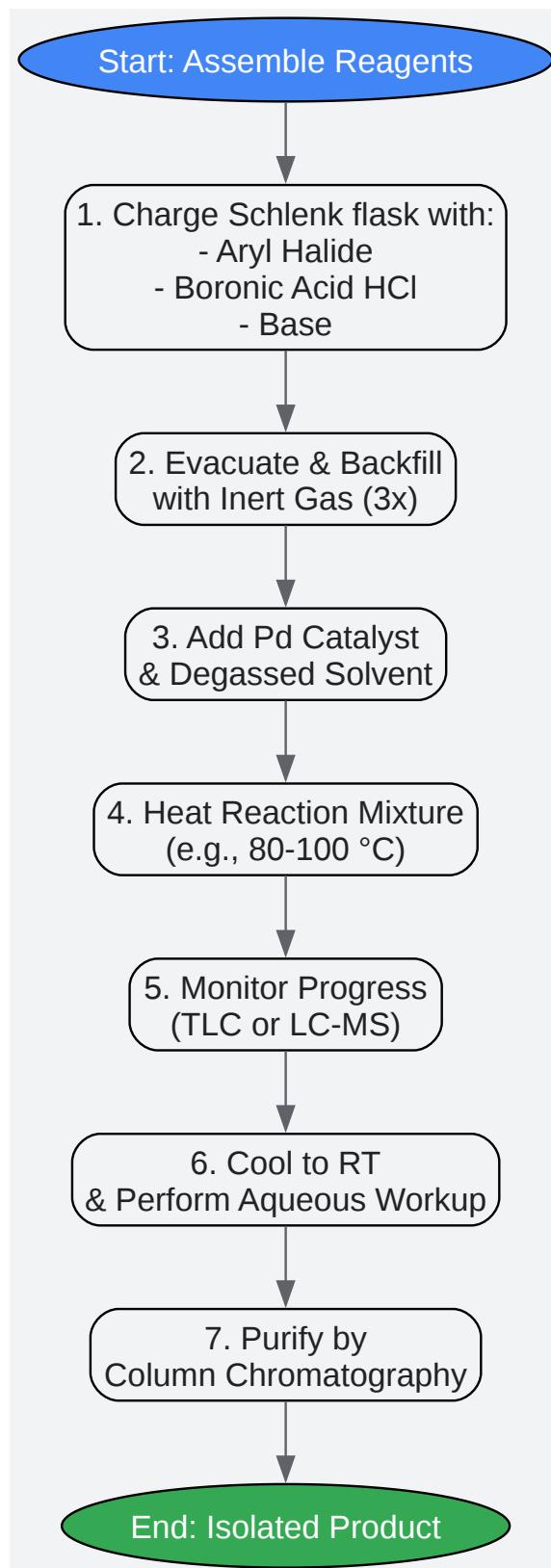
Materials:

- **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** (1.2 equivalents)

- Aryl bromide (1.0 equivalent)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 2-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 3.0 equivalents)
- Solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 equiv.), **(3-Amino-4-chlorophenyl)boronic acid hydrochloride** (1.2 equiv.), and the base (3.0 equiv.).
- Inerting: Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen) three times to remove oxygen.
- Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 0.03 equiv.). Then, add the degassed solvent mixture (e.g., dioxane/water) via syringe.
- Reaction: Stir the mixture and heat to the target temperature (typically 80-100 °C) for 4-12 hours.^[3]
- Monitoring: Monitor the reaction progress by a suitable analytical method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield the desired biaryl product.



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References

- 1. (3-AMINO-4-CHLOROPHENYL)BORONIC ACID HYDROCHLORIDE | 850568-45-5 [chemicalbook.com]
- 2. (3-AMINO-4-CHLOROPHENYL)BORONIC ACID HYDROCHLORIDE | CAS 850568-45-5 [matrix-fine-chemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 3-AMINO-4-CHLOROPHENYLBORONIC ACID | 850689-36-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. aobchem.com [aobchem.com]
- 9. 3-Amino-4-chlorophenylboronic acid HCl (CAS No. 850568-45-5) Suppliers @ ChemicalRegister.com [chemicalregister.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fishersci.co.uk [fishersci.co.uk]
- 12. (3-Amino-4-chlorophenyl)boronic acid | CAS#:850689-36-0 | Chemsoc [chemsoc.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. fishersci.com [fishersci.com]
- 15. chemimpex.com [chemimpex.com]
- 16. Suzuki Coupling [organic-chemistry.org]
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